molecular formula C16H10F3NO3 B5961370 N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5961370
M. Wt: 321.25 g/mol
InChI Key: SNHDDJVUMPPMMT-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran ring substituted with a carboxamide group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of both a benzofuran ring and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)23-12-7-5-11(6-8-12)20-15(21)14-9-10-3-1-2-4-13(10)22-14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHDDJVUMPPMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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